

cross-reactivity studies of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate derivatives

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Compound of Interest

Compound Name: *Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate*

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Navigating the Selectivity Landscape of Indazole-Based Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive molecules is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of 1H-indazole derivatives, with a particular focus on the structural class represented by **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**. While specific cross-reactivity data for this exact molecule is not readily available in the public domain, this guide utilizes data from structurally related 1H-indazole-based kinase inhibitors to provide a framework for evaluating selectivity and potential off-target effects.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to effectively interact with the ATP-binding pocket of these enzymes. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their selectivity across the human kinome. Off-target activities can lead to adverse effects, but in some instances, can also result in beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is paramount.

Comparative Kinase Inhibition Profiles

To illustrate the varying selectivity of 1H-indazole-based compounds, this section presents the in vitro half-maximal inhibitory concentrations (IC50) of three well-characterized indazole-containing kinase inhibitors: UNC2025, BMS-777607, and R428 (Bemcentinib). These compounds, while sharing the indazole core, exhibit distinct inhibitory profiles against a panel of kinases, highlighting how substitutions on the indazole ring system influence target specificity.^[1]

Kinase Target	UNC2025 IC50 (nM)	BMS-777607 IC50 (nM)	R428 (Bemcentinib) IC50 (nM)
AXL	1.2	1.1	14
MER	0.74	-	-
FLT3	0.8	-	-
TRKA	1.67	-	-
TRKC	4.38	-	-
TYRO3	5.83	4.3	-
KIT	8.18	-	-
c-Met	364	3.9	-
RON	-	1.8	-

Data sourced from MedchemExpress and ACS Publications as cited in Benchchem's "Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile".^[1]

Note: The data presented is for illustrative purposes to demonstrate the concept of cross-reactivity among indazole-based kinase inhibitors. The cross-reactivity profile of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** may differ significantly.

Structure-Activity Relationships and Cross-Reactivity

The substitution pattern on the indazole ring plays a critical role in determining a compound's potency and selectivity.[2] For instance, studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is crucial for their inhibitory activity against the calcium-release activated calcium (CRAC) channel.[3][4] Similarly, modifications at the 3-position of the indazole ring, as seen in 3-ethynyl-1H-indazoles, have been shown to influence inhibition of the PI3K signaling pathway.[5] The "bromomethyl" group at the 3-position of the title compound introduces a reactive electrophilic site, which could potentially lead to covalent interactions with target proteins, a factor that would significantly influence its cross-reactivity profile.

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is essential for determining the cross-reactivity profile of a novel compound. In vitro kinase inhibition assays are a standard method for generating quantitative data on a compound's potency and selectivity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.[1]

Materials:

- Recombinant human kinases
- Kinase-specific substrate peptides
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Multichannel pipette or liquid handling system

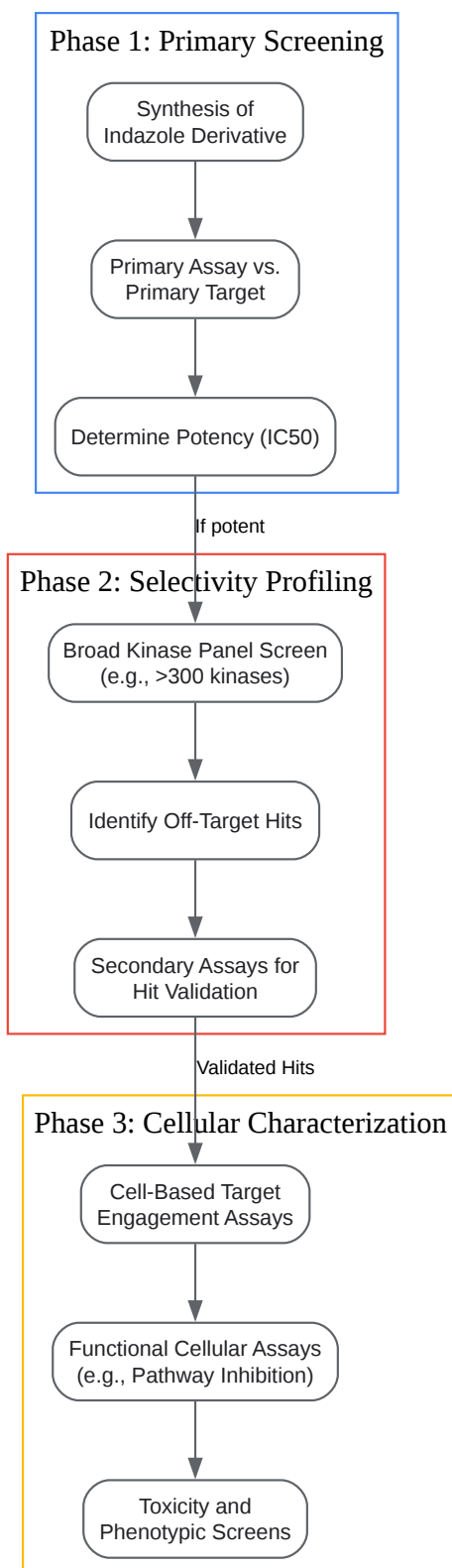
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a stock solution of the test compound (e.g., **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**) in 100% DMSO. Perform serial dilutions to create a concentration gradient.
- **Assay Plate Preparation:** Add the diluted compounds to the wells of the assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
- **Kinase Reaction Initiation:** Add the kinase, substrate, and ATP to the wells to initiate the reaction.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
[1]
- **Detection:** Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
- **Data Acquisition:** Measure the luminescence using a plate-reading luminometer.[1]
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

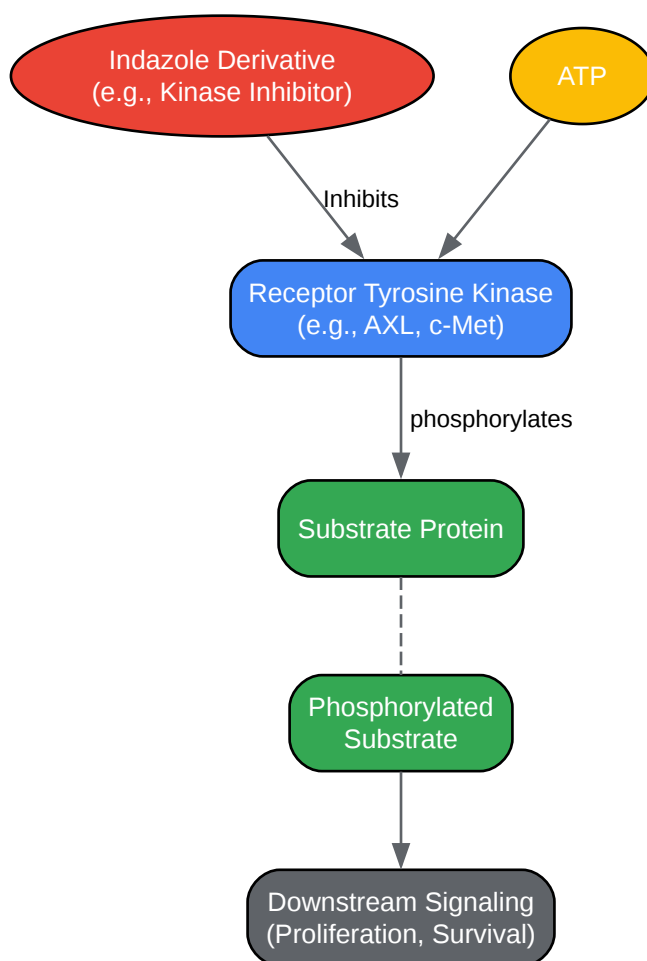
Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a general workflow for kinase inhibitor cross-reactivity profiling and a simplified signaling pathway that could be modulated by an indazole-based inhibitor.



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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.



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